![molecular formula C10H17NO6 B1451775 Boc-alpha-methyl-L-aspartic acid CAS No. 1217679-66-7](/img/structure/B1451775.png)
Boc-alpha-methyl-L-aspartic acid
Overview
Description
Boc-alpha-methyl-L-aspartic acid is a chemical compound with the molecular formula C10H17NO6 and a molecular weight of 247.24 g/mol. It is used as an intermediate in the preparation of modified alpha-amino acids .
Synthesis Analysis
The synthesis of Boc-alpha-methyl-L-aspartic acid involves the use of N-Boc-protected alpha-amino acid derivatives . A moisture-tolerant route to unprotected alpha/beta-amino acid N-carboxyanhydrides has been reported, which employs epoxy compounds as ultra-fast scavengers of hydrogen chloride to allow assisted ring-closure and prevent NCA from acid-catalyzed decomposition under moist conditions .
Molecular Structure Analysis
The molecular structure of Boc-alpha-methyl-L-aspartic acid consists of a Boc (tert-butoxycarbonyl) group attached to the nitrogen atom of the alpha-methyl-L-aspartic acid molecule. The Boc group serves as a protecting group for the amino group during peptide synthesis .
Chemical Reactions Analysis
Boc-alpha-methyl-L-aspartic acid can undergo various chemical reactions. For instance, it can be used to prepare isoxazoline glycoprotein IIb/IIIa antagonists and to synthesize glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase . The Boc group can be removed under acidic conditions, producing tert-butyl cations .
Physical And Chemical Properties Analysis
Boc-alpha-methyl-L-aspartic acid is a solid compound . Its physical and chemical properties are largely influenced by its molecular structure, particularly the presence of the Boc group and the alpha-methyl-L-aspartic acid moiety.
Scientific Research Applications
Synthesis and Chemical Applications
Boc-alpha-methyl-L-aspartic acid is used in the synthesis of peptides, especially in solid-phase peptide synthesis. Al-Obeidi et al. (2009) report the synthesis of β- and γ-fluorenylmethyl esters of Nα-Boc-L-aspartic acid, essential for side-chain to side-chain cyclizations during peptide synthesis (Al-Obeidi, Sanderson, & Hruby, 2009). Additionally, Wagner and Tilley (1990) synthesized a β-hydroxyaspartic acid derivative protected for incorporation into peptides by solid-phase synthesis, starting from N-Boc-(R)-serine (Wagner & Tilley, 1990).
Applications in Biological Studies
Research by Ndungu et al. (2004) demonstrates the use of N α -Boc protected aspartic acid in creating chiral β-allyl substituted aspartic acid, useful for constructing aspartic acid–glycine bicyclic dipeptide mimetics (Ndungu et al., 2004). Thaisrivongs et al. (1986) utilized Boc-Pro-Phe-N alpha-MeHis-Leu psi-[CHOHCH2]Val-Ile-Amp in a study of renin inhibitors, indicating its potential in drug discovery and development (Thaisrivongs et al., 1986).
Material Science and Nanotechnology
The utility of Boc-aspartic acid derivatives extends to material science as well. For instance, Subbalakshmi and Nagaraj (2014) explored the use of butyloxycarbonyl (Boc)-protected methyl esters of peptides for creating nanoparticles with potential applications in biology, such as in cell imaging and antimicrobial agents (Subbalakshmi & Nagaraj, 2014).
Mechanism of Action
Future Directions
Boc-alpha-methyl-L-aspartic acid, like other Boc-protected amino acids, has potential applications in the field of proteomics research . Its use in the synthesis of modified alpha-amino acids and various other compounds suggests that it could play a role in the development of new pharmaceuticals and therapeutic agents .
properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCRWFYQLYYCO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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